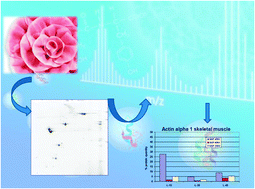Proteomic analysis of pork meat in the production of cooked ham
Molecular BioSystems Pub Date: 2011-05-17 DOI: 10.1039/C1MB05050H
Abstract
The industrial production of cooked ham from pork meat involves, as initial steps, the injection of brine and a prolonged meat massage. These processes strongly affect the quality of the final product because they determine the breakage of muscle cells and the release of their

Recommended Literature
- [1] Control over the permeation of silicananoshells by surface-protected etching with water
- [2] Contents list
- [3] The formation of interstellar molecules via reactions on dust grain surfaces
- [4] Positional effects of fluorination in conjugated side chains on photovoltaic properties of donor–acceptor copolymers†
- [5] The use of constant rate thermal analysis (CRTA) for controlling the texture of hematite obtained from the thermal decomposition of goethite
- [6] A structure–property–performance investigation of perylenediimides as electron accepting materials in organic solar cells†
- [7] Silver colloid and film substrates in surface-enhanced Raman scattering for 2-thiouracil detection
- [8] Back cover
- [9] Contents list
- [10] Selective dispersion of single-walled carbon nanotubes with electron-rich fluorene-based copolymers†









